molecular formula C14H16N4O3S B2566794 2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide CAS No. 1326916-80-6

2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide

Cat. No.: B2566794
CAS No.: 1326916-80-6
M. Wt: 320.37
InChI Key: XBNVCLCXDQNTJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a hybrid structure, incorporating a 2-aminopyridine-3-carboxamide core linked via an ethyl chain to a 4-sulfamoylphenyl group. This specific molecular architecture is designed to leverage the known biological properties of its components; the pyridine-3-carboxamide (nicotinamide) moiety is a prevalent pharmacophore in nature, found in coenzymes like vitamin B6, and is reported in scientific literature to exhibit a range of biological activities, including antibacterial and antifungal properties . The sulfamoylphenyl group is a common feature in compounds with various bioactivities, suggesting potential for targeting specific enzymes or receptors. The presence of the amide linkage is strategically important, as it has been demonstrated to be highly potent in similar molecular frameworks, contributing to strong binding affinities in molecular interactions . While the exact mechanism of action for this specific compound is a subject of ongoing research, its design suggests potential for application in early-stage drug discovery efforts, particularly in the development of antimicrobial agents or enzyme inhibitors. Researchers can utilize this compound as a tool molecule for probing biological pathways, studying protein-ligand interactions through techniques like molecular docking, or as a building block for the synthesis of more complex chemical libraries. This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c15-13-12(2-1-8-17-13)14(19)18-9-7-10-3-5-11(6-4-10)22(16,20)21/h1-6,8H,7,9H2,(H2,15,17)(H,18,19)(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNVCLCXDQNTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the amino group and the carboxamide group through nucleophilic substitution reactions. The sulfamoylphenyl ethyl side chain is then attached via a coupling reaction, often using reagents such as sulfonyl chlorides and amines under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common solvents used include dimethylformamide (DMF) and dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) may be employed to facilitate certain reactions.

Chemical Reactions Analysis

Route 1: Direct Amide Coupling

  • Activation of Pyridine-3-carboxylic Acid :

    • The carboxylic acid group is activated using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (Hexafluorophosphate azabenzotriazole tetramethyluronium) in the presence of HOBt (Hydroxybenzotriazole) .

    • Example: Pyridine-3-carboxylic acid + EDCI/HOBt → Activated intermediate.

  • Coupling with Amine :

    • The activated intermediate reacts with 2-(4-sulfamoylphenyl)ethylamine (H₂N-CH₂CH₂-C₆H₄-SO₂NH₂) under basic conditions (e.g., DIPEA, DMF).

    • Conditions: Room temperature to reflux in DMF or dichloromethane.

Key Reagents and Conditions

Step Reagents Conditions
ActivationEDCI/HOBt or HATUDMF, 0°C to room temperature
CouplingDIPEA, DMFStirred for 12–24 hours
Acid chlorideSOCl₂, catalytic DMFReflux under N₂ atmosphere
ReductionH₂/Pd-C or SnCl₂/HClEthanol or aqueous acidic conditions

Structural Analysis and Reaction Mechanism

The compound’s structure features:

  • Pyridine-3-carboxamide core:

    • The carboxamide group facilitates hydrogen bonding with biological targets.

  • Sulfonamide group :

    • Enhances bioavailability and target interaction via electrostatic and hydrophobic interactions .

  • Ethyl linker :

    • Provides flexibility for binding to active sites.

Mechanistic Insights

  • Amide Bond Formation :

    • The reaction proceeds via nucleophilic attack of the amine on the activated carbonyl group, forming the amide bond .

  • Role of Sulfonamide :

    • The sulfonamide group acts as a bioisostere for carboxylic acids, improving solubility and enzyme affinity .

Analytical Data

Property Value
Molecular Weight ~300 g/mol*
Solubility Moderate in DMSO
Stability Stable at RT
Purity ≥95% (HPLC)

*Estimated based on similar sulfonamide-amide structures .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent, particularly against breast cancer cell lines. A notable study evaluated various derivatives related to this compound for their anti-proliferative effects against the MDA-MB-231 (triple-negative breast cancer) and MCF-7 (estrogen receptor-positive breast cancer) cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

  • Objective : Assess the anti-proliferative activity of derivatives including 2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide.
  • Method : Cell viability assays were performed using MTT assays.
  • Results :
    • Significant inhibition was observed with IC50 values ranging from 1.52 to 6.31 μM.
    • Selectivity indices indicated a high preference for cancer cells over normal cells, with selectivity ratios between 5.5 to 17.5 times higher against cancerous cells.
CompoundCell LineIC50 (μM)Selectivity Index
4eMDA-MB-2311.525.5
4gMDA-MB-2316.3117.5
4hMCF-73.457.0

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on carbonic anhydrase (CA) enzymes, particularly CA IX, which is known to play a role in tumor progression.

Case Study: Carbonic Anhydrase Inhibition

  • Objective : Investigate the inhibitory effect on carbonic anhydrase IX.
  • Method : Enzyme inhibition assays were conducted to determine IC50 values.
  • Results :
    • Compounds showed IC50 values ranging from 10.93 to 25.06 nM for CA IX.
CompoundEnzymeIC50 (nM)
4eCA IX10.93
4gCA IX15.47
4hCA IX25.06

Antibacterial Properties

In addition to its anticancer properties, the compound has demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Klebsiella pneumoniae.

Case Study: Antibacterial Activity

  • Objective : Evaluate antibacterial efficacy against selected bacterial strains.
  • Method : Disk diffusion and broth microdilution methods were employed.
  • Results :
CompoundBacterial StrainInhibition (%)
4eS. aureus80.69
4gK. pneumoniae79.46

Mechanism of Action

The mechanism of action of 2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) CAS No./Reference
2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide Pyridine 2-amino, 3-carboxamide with 4-sulfamoylphenethyl ~335.37 (calculated) Not provided
AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide) 1,4-Dihydropyridine 3-carboxamide, thioether-linked 4-methoxyphenyl, cyano, furyl ~605.68 (calculated)
AZ257 (6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide) 1,4-Dihydropyridine Bromophenyl substitution, thioether linkage ~654.55 (calculated)
2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide Thieno[2,3-c]pyridine Thienopyridine core, dimethylsulfamoyl benzoyl group ~476.58 (CAS: 533893-90-2)

Key Observations :

  • Core Heterocycle : Unlike AZ331 and AZ257 (1,4-dihydropyridines), the target compound features a fully aromatic pyridine ring, which may enhance metabolic stability but reduce conformational flexibility .
  • Sulfamoyl vs.

Pharmacological and Computational Insights

While explicit data for the target compound are unavailable, insights can be extrapolated from analogs:

  • Dihydropyridine Derivatives (AZ331/AZ257) : These compounds are associated with calcium channel modulation or kinase inhibition due to their dihydropyridine cores, which are common in cardiovascular drugs (e.g., nifedipine analogs) . The thioether and bromophenyl groups in AZ257 may enhance binding to hydrophobic enzyme regions.
  • Computational Predictions : Tools like AutoDock Vina () could model the target compound’s binding affinity relative to analogs. For instance, the sulfamoyl group’s hydrogen-bonding capacity might improve interactions with residues in carbonic anhydrase IX compared to AZ331’s methoxy groups .

Biological Activity

The compound 2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide represents a class of biologically active molecules with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide is C18H24N4O3SC_{18}H_{24}N_{4}O_{3}S. The compound features a pyridine ring substituted with an amino group and a carboxamide, alongside a sulfamoylphenyl group. The structural characteristics are crucial for its biological activity.

Research indicates that compounds similar to 2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide exhibit various biological activities, including:

  • Inhibition of Carbonic Anhydrase : This enzyme plays a pivotal role in regulating pH and fluid balance. Inhibitors of carbonic anhydrase have therapeutic potential in treating conditions like glaucoma and epilepsy .
  • Anticancer Activity : Studies have shown that related compounds can inhibit cancer cell proliferation. For instance, derivatives with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines, such as HeLa and K562 cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of specific functional groups significantly affects the biological activity of the compound. Key findings include:

  • Sulfonamide Group : The presence of the sulfamoyl group enhances interaction with target enzymes, increasing potency against cancer cells.
  • Pyridine Ring : Modifications on the pyridine ring can alter lipophilicity and bioavailability, impacting overall efficacy .

Case Studies

  • Anticancer Activity : A study demonstrated that compounds structurally related to 2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide exhibited IC50 values in the nanomolar range against various cancer cell lines. For example, one derivative showed an IC50 of 0.126μM0.126\,\mu M against HeLa cells, indicating potent anticancer properties .
  • Inhibition of Carbonic Anhydrase : In vitro assays revealed that certain derivatives effectively inhibited carbonic anhydrase activity, showcasing their potential utility in managing conditions related to this enzyme .

Data Table: Biological Activity Summary

Activity TypeTarget Enzyme/Cell LineIC50 (µM)Reference
Anticancer (HeLa)HeLa Cells0.126
Anticancer (K562)K562 Cells0.164
Carbonic Anhydrase InhibitionCarbonic AnhydraseVaries

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?

Answer:

  • X-ray crystallography is the gold standard for unambiguous structural determination. Use a Stoe IPDS 2 diffractometer for data collection (296 K) and refine with SHELXL-2018/3 .
  • IR spectroscopy confirms functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
  • NMR (¹H/¹³C) resolves proton environments and aromatic ring substitution patterns.

Advanced: How can synthetic yields be optimized for pyridine-3-carboxamide derivatives?

Answer:

  • Coupling reactions : Use HATU or EDCI as coupling agents for amide bond formation, ensuring anhydrous conditions .
  • Purification : Employ flash chromatography (EtOAc/hexane gradients) followed by recrystallization (e.g., from EtOH/H₂O) to achieve ≥95% purity .
  • Troubleshooting : Monitor reaction progress via TLC (Rf ~0.48 in EtOAc) and adjust stoichiometry if intermediates precipitate .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) data for sulfonamide-containing analogs?

Answer:

  • Statistical validation : Apply multivariate analysis (e.g., PCA) to distinguish electronic vs. steric effects of substituents .
  • Crystallographic overlays : Compare bound conformations (e.g., using PyMOL) to identify critical hydrogen bonds (e.g., sulfamoyl–enzyme interactions) .
  • In vitro assays : Re-test disputed analogs under standardized conditions (e.g., fixed ATP concentration in kinase assays) .

Basic: What computational tools are suitable for modeling this compound’s interactions with biological targets?

Answer:

  • Docking : Use AutoDock Vina with high-resolution protein structures (PDB IDs) to predict binding poses .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR : Develop models with MOE or Schrödinger to correlate substituents (e.g., sulfamoyl position) with activity .

Advanced: How to address low reproducibility in enzymatic inhibition assays?

Answer:

  • Buffer optimization : Test pH 7.4–8.0 Tris-HCl buffers with 1–5 mM Mg²⁺ to stabilize enzyme activity .
  • Control standardization : Include a reference inhibitor (e.g., staurosporine for kinases) in each plate .
  • Data normalization : Express inhibition as % activity relative to vehicle controls (n ≥ 3 replicates) .

Advanced: What strategies improve metabolic stability of pyridine-3-carboxamide derivatives?

Answer:

  • Substituent engineering : Introduce trifluoromethyl groups at meta/para positions to block CYP450 oxidation .
  • Prodrug approaches : Mask the sulfamoyl group as a tert-butyl carbamate for enhanced plasma stability .
  • In vitro assays : Test microsomal stability (human/rat liver microsomes) with NADPH regeneration systems .

Basic: How to validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assays (CETSA) : Monitor target protein stabilization after compound treatment .
  • siRNA knockdown : Correlate reduced target expression with diminished compound efficacy .
  • Fluorescence polarization : Use labeled probes (e.g., FITC-conjugated analogs) to quantify binding .

Advanced: What crystallographic techniques resolve twinning or poor diffraction in sulfonamide crystals?

Answer:

  • Data collection : Use a Pilatus3 detector with Cu-Kα radiation (λ = 1.54178 Å) and 0.5° oscillation .
  • Twin refinement : Apply SHELXL’s TWIN/BASF commands for twinned datasets .
  • Cryoprotection : Soak crystals in Paratone-N oil before flash-cooling to 100 K .

Basic: How to assess compound stability under physiological conditions?

Answer:

  • Forced degradation : Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS .
  • Light exposure : Test photostability under ICH Q1B guidelines (UV/visible light, 24 hrs) .
  • Lyophilization : Assess recovery post-freeze-drying (HPLC purity ≥98%) .

Advanced: How to design a SAR study balancing potency and solubility?

Answer:

  • Scaffold modulation : Introduce hydrophilic groups (e.g., morpholine, piperazine) on the pyridine ring .
  • LogP optimization : Aim for ClogP 2–3 using substituents like methoxy or hydroxyl .
  • Salt formation : Prepare hydrochloride salts via HCl/Et₂O treatment to enhance aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.